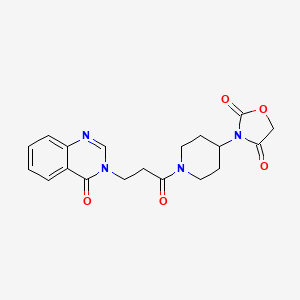

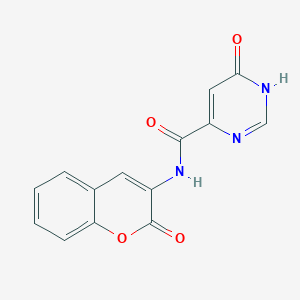

![molecular formula C12H12LiN3O3 B2782843 Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-45-6](/img/structure/B2782843.png)

Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a lithium salt of a carboxylate that contains an imidazo[4,5-b]pyridine ring and a tetrahydro-2H-pyran-4-yl group. Imidazo[4,5-b]pyridine is a type of heterocyclic aromatic organic compound . Tetrahydro-2H-pyran is a type of heterocyclic compound that consists of a saturated six-membered ring containing five carbon atoms, one oxygen atom, and one double bond .

Applications De Recherche Scientifique

Synthetic Chemistry and Heterocycle Synthesis

The compound’s unique structure, containing both imidazole and pyridine moieties, makes it an interesting target for synthetic chemists. Researchers have explored various methods to synthesize this compound, including Knoevenagel reactions, propargyl Claisen reactions, and cycloisomerization. The valence isomerism between 2H-pyrans and 1-oxatrienes plays a crucial role in these synthetic approaches .

Biological Activity and Medicinal Chemistry

While the literature on this specific compound is limited, its potential as a pharmacophore warrants investigation. Researchers can explore its interactions with biological targets, evaluate its binding affinity, and assess its potential as a drug candidate. Computational studies can predict its pharmacokinetic properties, such as permeability and solubility .

DNA Damage Detection and Repair

The compound’s hydroxylamine derivative has been used in detecting single-strand breaks (SSBs) in DNA. Coupling it with alkaline gel electrophoresis improves the sensitivity of SSB detection. Researchers can explore its applications in genotoxicity studies and DNA repair mechanisms .

Materials Science and Organic Electronics

Given its heterocyclic structure, this compound may find applications in materials science. Researchers can investigate its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its potential for enhancing charge transport properties could be explored .

Catalysis and Green Chemistry

The compound’s functional groups make it a candidate for catalytic reactions. Researchers can explore its use as a ligand in transition metal-catalyzed reactions or as a catalyst itself. Its stability and reactivity under various conditions are worth investigating .

Natural Product Synthesis and Total Syntheses

Inspired by its presence in natural products, researchers can use this compound as a key intermediate in total syntheses. By incorporating it into complex molecules, they can access structurally diverse compounds with potential biological activities .

Propriétés

IUPAC Name |

lithium;3-(oxan-4-yl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3.Li/c16-12(17)11-14-9-2-1-5-13-10(9)15(11)8-3-6-18-7-4-8;/h1-2,5,8H,3-4,6-7H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYOLUANXDSJKV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C=CC=N3)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

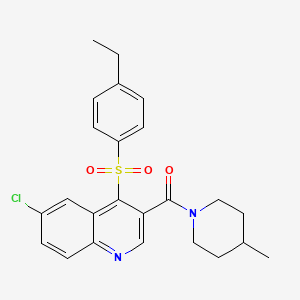

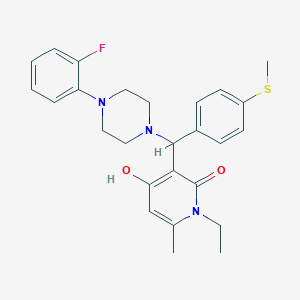

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide](/img/structure/B2782764.png)

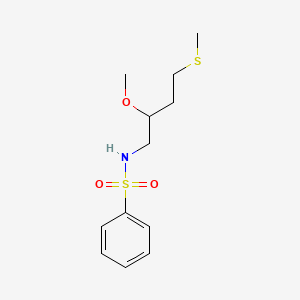

![2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one](/img/structure/B2782765.png)

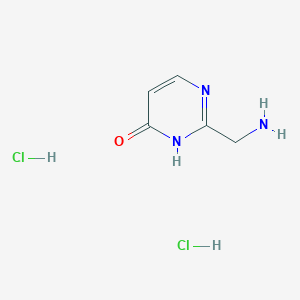

![Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride](/img/structure/B2782767.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)

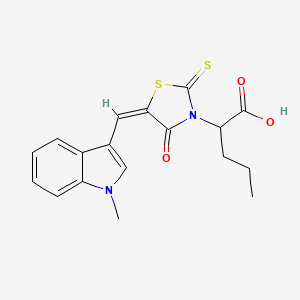

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)